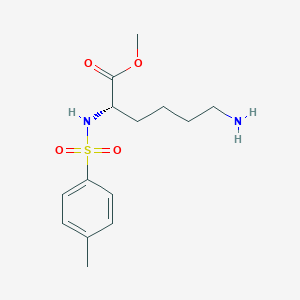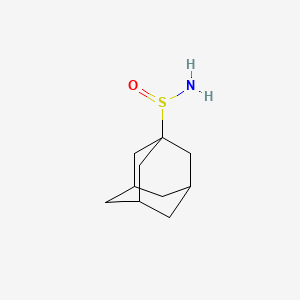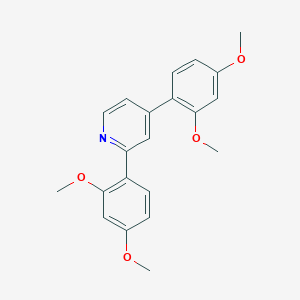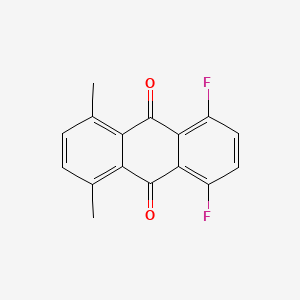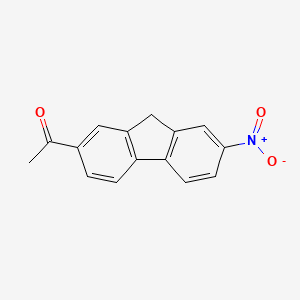![molecular formula C78H74O2S8 B13147849 18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[1915003,1904,1706,1607,1409,13022,35024,34025,32027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde” is a highly complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Functionalization: Introduction of hexylphenyl groups and other substituents through reactions such as Friedel-Crafts alkylation.
Final modifications: Adjustments to the aldehyde groups and other functionalities.
Industrial Production Methods
Industrial production would require optimization of each step for scalability, including:
Catalysts: Use of specific catalysts to improve yield and selectivity.
Reaction conditions: Control of temperature, pressure, and solvent systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogens or other electrophiles for substitution reactions.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a catalyst or catalyst support due to its unique structure.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: Use in the design of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Polymers: Use in the synthesis of advanced polymers with unique properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: Interaction with reactants to lower activation energy.
Biological Probes: Binding to specific biomolecules to facilitate detection or measurement.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 18,18,36,36-Tetrakis(4-methylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- 18,18,36,36-Tetrakis(4-ethylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
Uniqueness
The unique combination of hexylphenyl groups and the specific polycyclic structure sets it apart from similar compounds, potentially offering unique properties and applications.
Propriétés
Formule moléculaire |
C78H74O2S8 |
|---|---|
Poids moléculaire |
1300.0 g/mol |
Nom IUPAC |
18,18,36,36-tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde |
InChI |
InChI=1S/C78H74O2S8/c1-5-9-13-17-21-47-25-33-51(34-26-47)77(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(77)69-73(85-65)75-71(87-69)67-61(83-75)41-55(45-79)81-67)78(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)86-74-70(64)88-72-68-62(84-76(72)74)42-56(46-80)82-68/h25-46H,5-24H2,1-4H3 |
Clé InChI |
JAXJYUUQTUEHEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C7=C(S6)C8=C(S7)C=C(S8)C=O)C(C9=C4SC1=C9SC2=C1SC1=C2SC(=C1)C=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


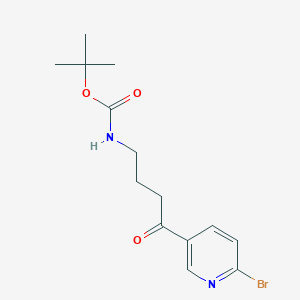


![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)

![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)


![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
